Pilocarpic acid

概要

説明

Pilocarpic acid is a degradation product of pilocarpine, an alkaloid derived from the leaves of the Pilocarpus genus. Pilocarpine is well-known for its medicinal properties, particularly in the treatment of glaucoma and dry mouth. This compound, being a hydrolysis product, shares some structural similarities with pilocarpine but differs in its chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions: Pilocarpic acid is typically obtained through the hydrolysis of pilocarpine. The hydrolysis reaction can be carried out under acidic or basic conditions. For instance, pilocarpine can be hydrolyzed in the presence of hydrochloric acid or sodium hydroxide to yield this compound and other by-products.

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled hydrolysis of pilocarpine. The process is optimized to maximize the yield of this compound while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, pH, and reaction time, are carefully monitored to ensure the efficiency and purity of the final product.

化学反応の分析

Types of Reactions: Pilocarpic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.

Reduction: Although less common, this compound can be reduced under specific conditions to yield reduced derivatives.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield different carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

科学的研究の応用

Drug Formulation

Prodrugs of Pilocarpine : Recent studies have focused on synthesizing pilocarpic acid diesters as prodrugs for pilocarpine. These diesters exhibit high stability in aqueous solutions while being converted to pilocarpine under physiological conditions. This property is crucial for improving the ocular delivery characteristics of pilocarpine, enhancing its therapeutic efficacy while reducing systemic side effects .

| Property | This compound Diesters | Pilocarpine |

|---|---|---|

| Stability | High (shelf life > 5 years) | Low |

| Lipophilicity | Increased | Low |

| Conversion Rate | Adequate under in vivo conditions | Immediate |

Ocular Therapeutics

Glaucoma Treatment : this compound derivatives are being explored for their potential in treating glaucoma. The compound's action as a miotic agent helps reduce intraocular pressure by increasing aqueous humor outflow. The development of formulations utilizing this compound has shown promise in enhancing bioavailability and prolonging therapeutic effects .

Formulation Studies : Research has demonstrated that incorporating pilocarpine into submicron emulsions can improve its physical stability and reduce degradation at physiological pH levels. These formulations have shown potential for sustained release and improved ocular absorption, which is critical for effective glaucoma management .

Case Studies

Animal Models for Epilepsy : In experimental models, this compound has been used to induce seizures in mice to study the effects of various treatments on epilepsy. This application provides insights into the neurochemical changes associated with seizure activity and evaluates potential therapeutic interventions .

Safety Studies : The aneugenic potential of pilocarpine was evaluated through cytogenetic analysis in mouse bone marrow cells. Results indicated significant chromosomal alterations at certain doses, highlighting the importance of safety evaluations for compounds derived from this compound .

Analytical Methods

The accurate determination of this compound and its derivatives is essential for quality control in pharmaceuticals. A collaborative study developed a reverse-phase liquid chromatographic method to separate pilocarpine from degradation products like isopilocarpine and this compound. This method has been adopted officially for regulatory purposes due to its reliability and precision .

| Analytical Technique | Application |

|---|---|

| Reverse-phase HPLC | Separation and quantification of pilocarpine and degradation products |

| UV Spectrophotometry | Detection at 220 nm |

作用機序

Pilocarpic acid itself does not have a well-defined mechanism of action, as it is primarily a degradation product of pilocarpine. understanding its formation and stability is crucial in the context of pilocarpine’s pharmacological effects. Pilocarpine acts as a muscarinic receptor agonist, particularly targeting the muscarinic acetylcholine receptors in the eye and salivary glands. The degradation of pilocarpine to this compound can affect its overall efficacy and safety.

類似化合物との比較

Pilocarpine: The parent compound from which pilocarpic acid is derived.

Isopilocarpine: An epimer of pilocarpine that also undergoes hydrolysis to form this compound.

Pilocarpidine: Another alkaloid from the Pilocarpus genus with similar pharmacological properties.

Comparison:

Pilocarpine vs. This compound: Pilocarpine is an active pharmacological agent, while this compound is a degradation product with limited biological activity.

Isopilocarpine vs. This compound: Isopilocarpine, like pilocarpine, is an active compound, whereas this compound is a hydrolysis product.

Pilocarpidine vs. This compound: Pilocarpidine has distinct pharmacological effects compared to this compound, which is primarily studied for its role in the degradation of pilocarpine.

生物活性

Pilocarpic acid, a metabolite of pilocarpine, has garnered attention for its biological activity, particularly in relation to its pharmacological effects on the muscarinic receptors in the human body. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

This compound is primarily formed through the hydrolysis of pilocarpine, a muscarinic agonist used in treating glaucoma and xerostomia. The metabolic pathway involves enzymatic conversion facilitated by cation-dependent esterases present in various tissues, including serum and aqueous humor .

Table 1: Key Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Formula | C11H15N3O3S |

| Molecular Weight | 273.32 g/mol |

| Solubility | Soluble in water |

| Stability | High stability in aqueous solutions |

This compound acts primarily as an agonist at muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M3 subtypes. Activation of these receptors leads to increased secretion from exocrine glands (such as salivary and lacrimal glands), contraction of smooth muscles, and modulation of neurotransmitter release .

Pharmacodynamics

- M3 Receptor Activation : this compound stimulates glandular secretions and smooth muscle contraction.

- Effects on Acetylcholine Synthesis : In vitro studies indicate that this compound can influence acetylcholine synthesis by activating choline acetyltransferase in ocular tissues, although this effect may not be significant in vivo .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its rapid conversion from pilocarpine upon administration. Following topical application, peak plasma concentrations are reached within 0.5 to 1 hour, with a half-life that allows for sustained effects without significant systemic exposure .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Tmax | 0.5 - 1 hour |

| Cmax | 3.7 ng/mL |

| Half-life | Variable depending on dosage |

| Route of Elimination | Primarily renal |

Case Studies and Research Findings

- Ocular Effects : A study investigating the ocular effects of this compound found that it significantly increased salivary flow rates when administered as an eye drop solution. This effect was attributed to enhanced stimulation of the M3 receptors in the lacrimal glands .

- Prodrug Development : Research into this compound diesters has shown promise for improved ocular delivery systems. These diesters exhibit high solution stability and can be converted back to pilocarpine under physiological conditions, potentially enhancing therapeutic efficacy while minimizing side effects .

- Toxicological Studies : Toxicological assessments have indicated that while this compound is generally well-tolerated, high concentrations can lead to parasympathetic side effects such as excessive salivation and sweating due to its muscarinic activity .

特性

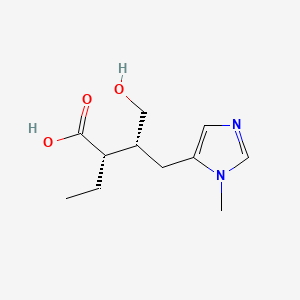

IUPAC Name |

(2S,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-3-10(11(15)16)8(6-14)4-9-5-12-7-13(9)2/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16)/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRPDGADPABWOY-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC1=CN=CN1C)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H](CC1=CN=CN1C)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28406-15-7 | |

| Record name | Pilocarpic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028406157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PILOCARPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978XN1E1ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。